N-(2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in medicinal chemistry and materials science. The structure of this compound includes a benzenesulfonyl group, a methylphenyl group, and a benzoxazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with 2-methylphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with a suitable benzoxazine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the benzoxazine ring can interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(METHYLSULFONYL)PHENYL BENZIMIDAZOLES: These compounds also contain a sulfonyl group and have similar applications in medicinal chemistry.
2-METHOXYPHENYL ISOCYANATE: This compound is used for amine protection and deprotection sequences in organic synthesis.
Uniqueness
Its benzoxazine ring and sulfonyl group make it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O4S/c1-16-9-5-6-12-18(16)23-22(25)21-15-24(19-13-7-8-14-20(19)28-21)29(26,27)17-10-3-2-4-11-17/h2-14,21H,15H2,1H3,(H,23,25) |
InChI Key |
WHXOCYUROFAKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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